molecular formula C10H12O3 B1601847 Ethyl 3-hydroxy-2-methylbenzoate CAS No. 141607-09-2

Ethyl 3-hydroxy-2-methylbenzoate

Cat. No.: B1601847
CAS No.: 141607-09-2
M. Wt: 180.2 g/mol
InChI Key: WWTLEVOTRVPTOD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylbenzoate (EHM) is a naturally occurring ester found in various plants, fruits, and other foods. It is a colorless to pale yellow liquid with a pleasant, sweet, fruity odor and taste. EHM has been used in the food and beverage industry as a flavoring and fragrance agent for many years. It has also been used in the pharmaceutical industry as an antiseptic and preservative, as well as in cosmetics and other personal care products.

Scientific Research Applications

Photodegradation Studies

Ethyl paraben, among other parabens, has been subject to photodegradation studies to understand the kinetics and by-products of its breakdown under UV light, especially due to its prevalent use as a preservative in consumer products and potential environmental impact. Research has explored the efficiency of UV-C lamps and hydrogen peroxide in degrading parabens in water contaminants, revealing insights into the degradation pathways and the formation of transformation products like hydroxybenzoic acids (Gmurek et al., 2015).

Endocrine Disruption and Adipogenesis

Studies have delved into the potential endocrine-disrupting effects of parabens, including ethyl paraben, highlighting their role in adipocyte differentiation and adipogenesis. This line of research sheds light on the biological activities of parabens beyond their antimicrobial properties, raising questions about their safety, particularly in products used by sensitive populations (Hu et al., 2013).

Environmental Persistence and Fate

Investigations into the occurrence, fate, and behavior of parabens in aquatic environments have been significant. These studies aim to understand the persistence of parabens in natural water bodies and sediments, considering their widespread use and continuous introduction into the environment. The findings contribute to the assessment of environmental exposure and the potential ecological impacts of parabens (Haman et al., 2015).

Anticancer Activity

Research has also explored the synthesis and characterization of novel compounds derived from ethyl paraben for potential anticancer applications. These studies involve evaluating the cytotoxic activities of these derivatives against cancer cell lines, contributing to the development of new therapeutic agents (Han et al., 2020).

Analytical Method Development

Significant efforts have been made to develop analytical methods for detecting and quantifying parabens, including ethyl paraben, in various matrices. These methods, employing techniques such as gas chromatography-quadrupole mass spectrometry, aim at accurate measurement of parabens in environmental samples, consumer products, and biological matrices, facilitating exposure assessment and regulatory compliance (Potouridis et al., 2016).

Properties

IUPAC Name

ethyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTLEVOTRVPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572163
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141607-09-2
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-Hydroxy-2-methylbenzoic acid (5.04 g, 33.12 mmol) and p-Toluenesulfonic acid monohydrate (0.741 g, 3.89 mmol) in abs ethanol (150 ml) was refluxed for 16 hours or until all the starting material is consumed. The reaction mixture was concentrated, diluted with EtOAc (30 ml) and washed with water (20 ml). The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1) to give the title compound.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
0.741 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (2.0 g, 13 mmol) in absolute ethanol (20 mL) was added sulfuric acid (2.0 mL, 37 mmol). The resulting mixture was stirred at 90° C. for 16 hours. The reaction was cooled to room temperature then diluted with water (20 mL). The mixture was extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (50 mL), dried over magnesium sulfate and concentrated under vacuum to give ethyl 3-hydroxy-2-methylbenzoate (116a, 2.4 g, 99% yield) as yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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